4-[(3-chloropyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine
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Overview
Description
4-[(3-chloropyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a chloropyridinyl group attached to a cyclohexane ring, with an amine group further modified by dimethylation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-chloropyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine typically involves the following steps:
Formation of the Chloropyridinyl Intermediate: The initial step involves the chlorination of pyridine to form 3-chloropyridine.
Coupling Reaction: The 3-chloropyridine is then reacted with cyclohexanol in the presence of a base to form 4-[(3-chloropyridin-2-yl)oxy]cyclohexanol.
Amination and Dimethylation: The final step involves the conversion of the hydroxyl group to an amine group, followed by dimethylation to yield the target compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure to ensure high yield and purity.
Purification Techniques: Employing advanced purification methods like chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[(3-chloropyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the chloropyridinyl group to a pyridinyl group.
Substitution: The chlorine atom in the chloropyridinyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
Oxidation Products: Oxides of the original compound.
Reduction Products: Pyridinyl derivatives.
Substitution Products: Compounds with various functional groups replacing the chlorine atom.
Scientific Research Applications
4-[(3-chloropyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(3-chloropyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 4-chloropyridine
- 3-bromo-4-chloropyridine
- 2-bromo-4-chloropyridine
Uniqueness
4-[(3-chloropyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine is unique due to its specific structural features, such as the combination of a chloropyridinyl group with a dimethylated amine on a cyclohexane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
4-(3-chloropyridin-2-yl)oxy-N,N-dimethylcyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O/c1-16(2)10-5-7-11(8-6-10)17-13-12(14)4-3-9-15-13/h3-4,9-11H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXIORIXBKGUHFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC(CC1)OC2=C(C=CC=N2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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